An In-depth Technical Guide to the Core Chemical Properties of Morpholin-2-ol
An In-depth Technical Guide to the Core Chemical Properties of Morpholin-2-ol
Introduction: The Strategic Importance of Morpholin-2-ol
Morpholin-2-ol, also known as 2-Hydroxymorpholine, is a saturated heterocyclic compound featuring the core morpholine scaffold, which is distinguished by the presence of both an amine and an ether functional group. This unique structural arrangement imparts a desirable combination of physicochemical properties, making the morpholine ring a privileged scaffold in modern medicinal chemistry.[1] The introduction of a hydroxyl group at the 2-position creates a chiral center and a versatile functional handle, opening avenues for diverse chemical modifications and applications.
The morpholine moiety is a cornerstone in the design of therapeutic agents, enhancing drug-like properties such as aqueous solubility, metabolic stability, and central nervous system (CNS) permeability.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antifungal, and antiviral properties.[3] This guide provides a comprehensive technical overview of the fundamental chemical properties, reactivity, synthesis, and applications of Morpholin-2-ol, offering field-proven insights for its effective utilization in research and drug development.
Core Physicochemical and Structural Properties
The foundational properties of Morpholin-2-ol dictate its behavior in chemical and biological systems. These characteristics are summarized below.
Structural Representation
The structure of Morpholin-2-ol contains a six-membered ring with an oxygen atom and a nitrogen atom in a 1,4-relationship, and a hydroxyl group at the C-2 position.
Caption: 2D Chemical Structure of Morpholin-2-ol.
Quantitative Data Summary
The key physicochemical properties of Morpholin-2-ol are presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 7016-47-3 | [4] |
| Molecular Formula | C₄H₉NO₂ | [4] |
| Molecular Weight | 103.12 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 212 °C | [4] |
| Density | 1.12 g/cm³ | [4] |
| Solubility in Water | Miscible | [4] |
| Flash Point | 97 °C | [4] |
| pH | Basic (alkaline nature) | [4] |
| IUPAC Name | Morpholin-2-ol | [4] |
Chemical Reactivity and Synthetic Profile
The reactivity of Morpholin-2-ol is governed by its three key features: the secondary amine, the ether linkage, and the secondary alcohol. This trifunctional nature makes it a versatile synthetic intermediate.
Basicity and Amine Reactivity
The nitrogen atom of the morpholine ring confers a basic character to the molecule.[4] The parent morpholine compound has a pKa of 8.7, indicating it is a moderately strong base.[5] This basicity allows Morpholin-2-ol to readily react with acids to form corresponding salts, such as Morpholin-2-ol hydrochloride (CAS 79323-24-3).[6] The secondary amine is a potent nucleophile and can undergo a variety of standard transformations, including:
-
N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Alcohol Reactivity
The secondary hydroxyl group at the C-2 position is a key site for functionalization. It can participate in:
-
Oxidation: Conversion to the corresponding ketone, morpholin-2-one. Morpholin-2-ones are themselves valuable intermediates in medicinal chemistry, serving as precursors for drugs like Aprepitant and exhibiting biological activities such as anti-cancer and antifungal properties.[3]
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Reaction with alkylating agents under basic conditions to form ethers.
Synthetic Pathways
The synthesis of morpholines and their derivatives often starts from readily available 1,2-amino alcohols.[7][8] A common and efficient strategy involves the cyclization of an N-substituted amino alcohol. While a specific, detailed synthesis for Morpholin-2-ol is not extensively documented in readily available literature, a plausible general pathway can be inferred from established methods for substituted morpholines.
Caption: Generalized synthetic workflow for morpholine derivatives.
Experimental Protocol: Synthesis of N-Benzylmorpholin-2-ol (A Representative Derivative)
This protocol illustrates a general method for synthesizing a substituted morpholin-2-ol derivative, a process that relies on the fundamental reactivity of precursor molecules.
Objective: To synthesize N-benzylmorpholin-2-ol via cyclization of N-benzylethanolamine with a glyoxal equivalent.
Materials:
-
N-benzylethanolamine
-
2,2-Diethoxyacetaldehyde
-
Methanol (MeOH)
-
Formic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-benzylethanolamine (1.0 eq) in methanol.
-
Hemiacetal Formation: Add 2,2-diethoxyacetaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate hemiacetal.
-
Reduction and Cyclization: Cool the reaction mixture in an ice bath. Cautiously add formic acid to adjust the pH to approximately 4-5. In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified N-benzylmorpholin-2-ol using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Self-Validation: The success of the synthesis is validated at each stage. The pH adjustment is critical for the efficiency of the reductive amination step. The final characterization provides definitive proof of the desired molecular structure, ensuring the protocol's trustworthiness.
Role in Drug Discovery and Development
The morpholine scaffold is a privileged structure in medicinal chemistry due to its favorable properties.[5]
-
Improving Pharmacokinetics: The inclusion of a morpholine ring can enhance aqueous solubility and improve the pharmacokinetic/pharmacodynamic (PK/PD) profile of a drug candidate.[1] Its pKa is close to physiological pH, which can aid in absorption and distribution.
-
CNS Drug Development: The polarity and hydrogen bonding capability of the morpholine oxygen, combined with the overall lipophilicity, create a balance that can facilitate crossing the blood-brain barrier (BBB).[1][2] This makes morpholine derivatives attractive for developing drugs targeting the CNS.
-
Therapeutic Applications: Morpholine derivatives are integral to drugs with diverse therapeutic actions, including anticancer agents that target kinases like PI3K and mTOR, antidepressants, and antifungals.[1] Morpholin-2-ol and its oxidized counterpart, morpholin-2-one, serve as key building blocks for accessing these complex and biologically active molecules.[3][5]
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for any synthetic compound. For Morpholin-2-ol, a combination of spectroscopic methods would be employed.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets for the diastereotopic protons of the morpholine ring.A distinct signal for the proton on the hydroxyl-bearing carbon (C2-H).A broad singlet for the hydroxyl proton (O-H), which is exchangeable with D₂O.A signal for the amine proton (N-H). |
| ¹³C NMR | Four distinct signals corresponding to the four unique carbon atoms in the heterocyclic ring.The carbon bearing the hydroxyl group (C2) would appear at a characteristic downfield shift. |
| IR Spectroscopy | A broad absorption band around 3400 cm⁻¹ for the O-H stretch of the alcohol.A peak around 3300 cm⁻¹ for the N-H stretch of the secondary amine.Strong C-O stretching bands around 1100 cm⁻¹ for the ether and alcohol functionalities. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to its molecular weight (103.12).Characteristic fragmentation patterns resulting from the loss of water, or cleavage of the morpholine ring. |
Safety, Handling, and Storage
While specific toxicity data for Morpholin-2-ol is limited, the safety profile can be inferred from the parent compound, morpholine, and general principles of handling laboratory chemicals. Morpholine is classified as corrosive, flammable, and toxic upon contact, inhalation, or ingestion.[9][10][11]
-
Handling: Always handle Morpholin-2-ol in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] It should be kept away from incompatible substances such as strong oxidizing agents and strong acids.[4] Protect from light and moisture to prevent degradation.[4]
-
In case of Exposure: In case of skin or eye contact, rinse immediately and thoroughly with water for several minutes and seek medical attention.[10]
Conclusion
Morpholin-2-ol is a functionally rich heterocyclic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a secondary amine, an ether, and a reactive hydroxyl group provides multiple avenues for chemical elaboration. The demonstrated importance of the morpholine scaffold in approved therapeutics underscores the value of derivatives accessible from Morpholin-2-ol. A thorough understanding of its core chemical properties, reactivity, and handling requirements, as detailed in this guide, is paramount for researchers aiming to leverage this valuable intermediate in the pursuit of novel chemical entities and innovative drug candidates.
References
- Bouling Chemical Co., Limited. (n.d.). Morpholin-2-Ol.
- ChemicalBook. (2023). Morpholine: Chemical Properties, Reactivity and Uses.
- National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database.
- Unknown. (n.d.). MORPHOLINE.
- Santa Cruz Biotechnology. (n.d.). Morpholine. Material Safety Data Sheet.
- MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions.
- ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
- Di Micco, S., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
- Fluorochem. (n.d.). Morpholin-2-ol hydrochloride.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Penta Chemicals. (2025). Safety Data Sheet: Morpholine.
- Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. chemheterocycles.com [chemheterocycles.com]
- 5. researchgate.net [researchgate.net]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. nexchem.co.uk [nexchem.co.uk]
